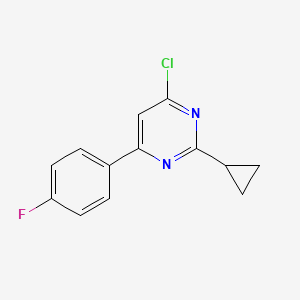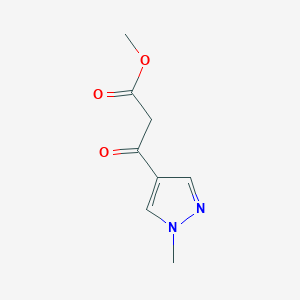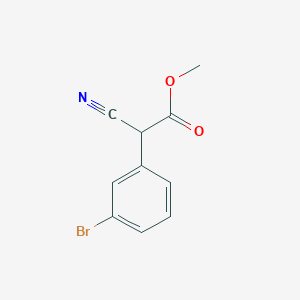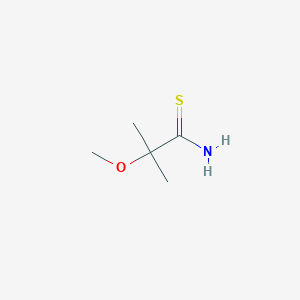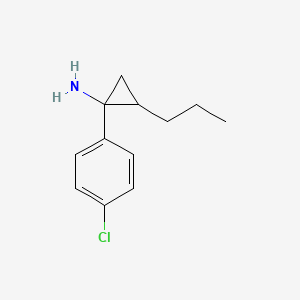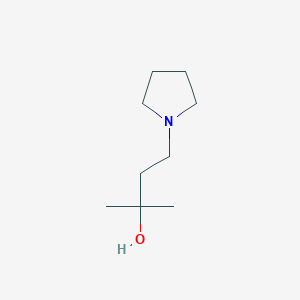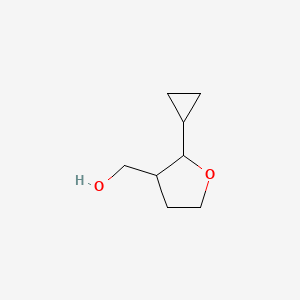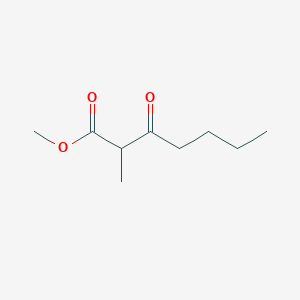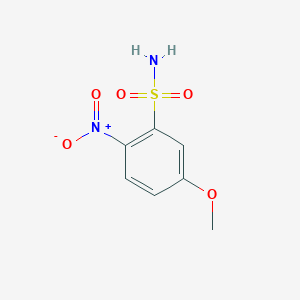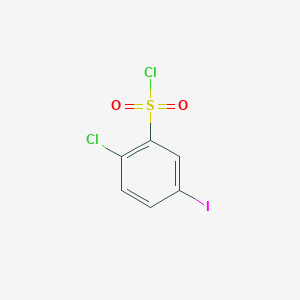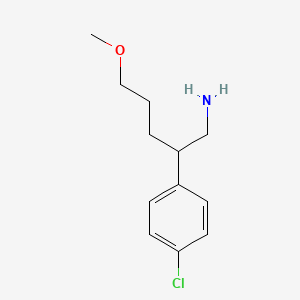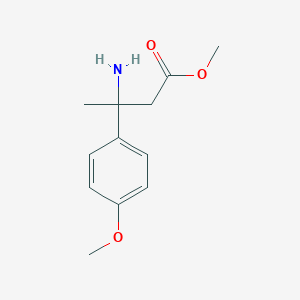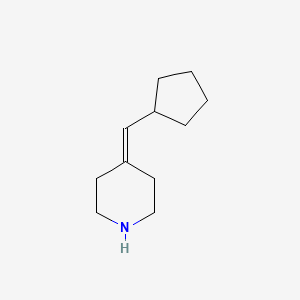
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol
描述
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H9F2NO. This compound features a pyridine ring substituted at the 4-position with a 1,1-difluoro-2-hydroxypropyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
准备方法
One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further functionalization to introduce the hydroxypropyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to enhance reaction efficiency.
化学反应分析
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding a non-fluorinated analog.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antifungal properties, particularly in inhibiting cytochrome P450 enzymes.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets cytochrome P450 enzymes, inhibiting their activity and disrupting the synthesis of ergosterol, a key component of fungal cell membranes . This leads to increased membrane permeability and ultimately cell death.
相似化合物的比较
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol can be compared with other fluorinated pyridines, such as:
2,4-Difluoropyridine: Lacks the hydroxypropyl group, making it less versatile in certain applications.
3,5-Difluoro-2,4,6-triazidopyridine: Contains additional azido groups, which impart different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which combines the electronic effects of fluorine with the functional versatility of the hydroxypropyl group.
属性
IUPAC Name |
1,1-difluoro-2-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-8(12,7(9)10)6-2-4-11-5-3-6/h2-5,7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZXDRJCOPWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


